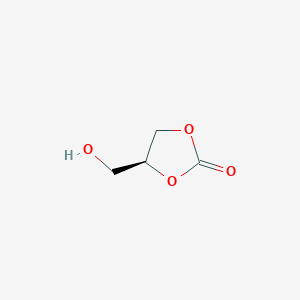
(S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one is an organic compound that features a dioxolane ring with a hydroxymethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one typically involves the reaction of epoxides with carbon dioxide. One common method is the reaction of glycidol with carbon dioxide under specific conditions to form the desired compound. The reaction is usually catalyzed by a suitable catalyst, such as a metal complex or an organic base, and is carried out under elevated pressure and temperature to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of advanced catalysts and purification techniques further enhances the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of (S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The dioxolane ring provides structural stability and can modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
®-4-(Hydroxymethyl)-1,3-dioxolan-2-one: The enantiomer of the compound with similar properties but different stereochemistry.
1,3-Dioxolane-2-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
4-(Hydroxymethyl)-1,3-dioxane-2-one: A structurally similar compound with a different ring size
Uniqueness
(S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one is unique due to its specific stereochemistry and the presence of both a dioxolane ring and a hydroxymethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C4H6O4 |
|---|---|
Molecular Weight |
118.09 g/mol |
IUPAC Name |
(4S)-4-(hydroxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H6O4/c5-1-3-2-7-4(6)8-3/h3,5H,1-2H2/t3-/m0/s1 |
InChI Key |
JFMGYULNQJPJCY-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)O1)CO |
Canonical SMILES |
C1C(OC(=O)O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


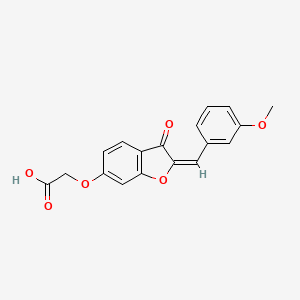
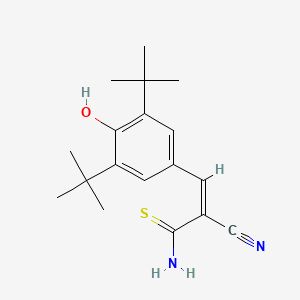
![N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide](/img/structure/B14809458.png)
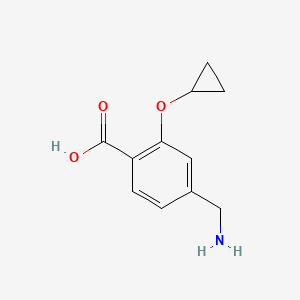
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B14809466.png)
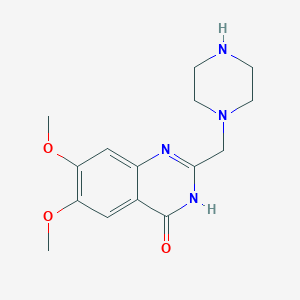

![3-bromo-4-tert-butyl-N'-[(3-methylphenyl)carbonyl]benzohydrazide](/img/structure/B14809489.png)
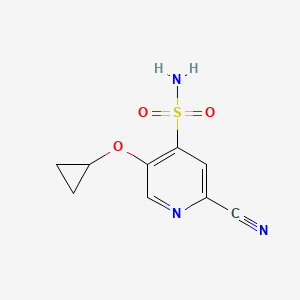
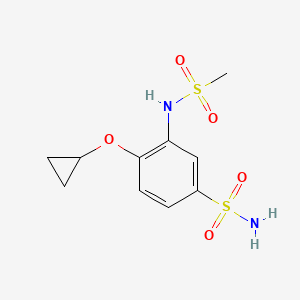

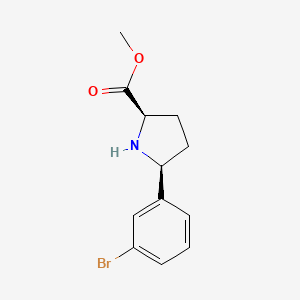
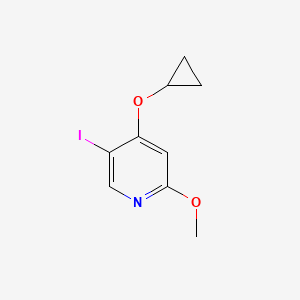
![Ethyl 3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B14809529.png)
